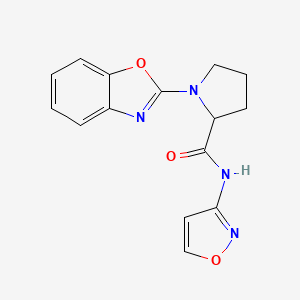![molecular formula C16H22N2O6S B2518804 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide CAS No. 899995-77-8](/img/structure/B2518804.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide is a complex organic compound known for its versatile applications in scientific research. This compound's unique structure makes it an interesting subject of study in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isothiazolone structure, followed by functional group modifications to introduce the propanamide moiety.
Reaction conditions usually involve controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of bonds.
Industrial Production Methods:
Industrial production leverages large-scale chemical reactors where the initial synthesis steps are scaled up. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can be achieved using agents like lithium aluminum hydride, leading to changes in the oxidation state of various components.
Substitution: It can also undergo nucleophilic substitution reactions, particularly at the methoxyethyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products:
Oxidation typically yields oxygenated derivatives.
Reduction results in less oxidized forms with increased hydrogen content.
Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
In organic chemistry, it is used as a precursor for synthesizing more complex molecules.
Biology:
Its unique structure allows it to interact with various biological macromolecules, making it useful in studying enzyme activity and protein interactions.
Medicine:
The compound's bioactive properties are being explored for potential therapeutic applications, particularly in anti-inflammatory and anti-cancer research.
Industry:
It finds applications in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors involved in crucial biological pathways.
It may inhibit or activate these targets, leading to downstream effects that manifest as its bioactive properties.
Comparison with Similar Compounds
Compounds like 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide and N,N-bis(2-methoxyethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)butanamide share structural similarities.
Uniqueness:
What sets 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide apart is its specific arrangement of functional groups, which endows it with unique reactivity and bioactivity profiles, making it a valuable compound in various scientific applications.
There you go
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-23-11-9-17(10-12-24-2)15(19)7-8-18-16(20)13-5-3-4-6-14(13)25(18,21)22/h3-6H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZWFMKRXNPVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)

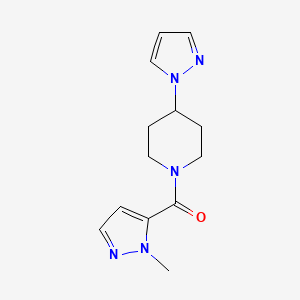
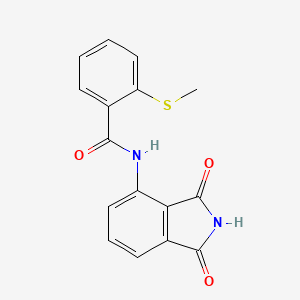
![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)

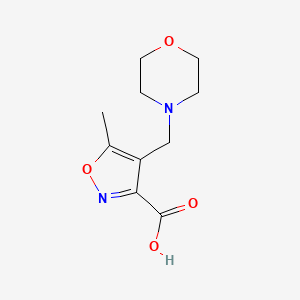
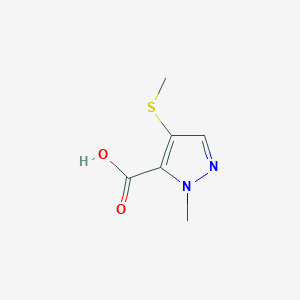
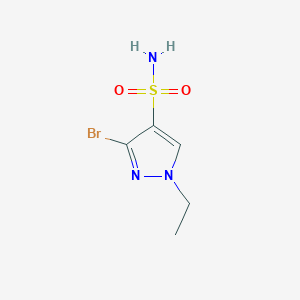
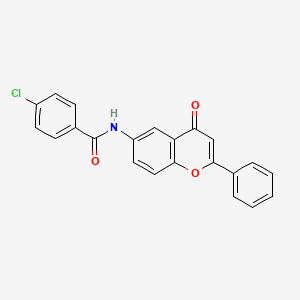
![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)
![2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide](/img/structure/B2518742.png)
![4-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2518743.png)
